4-Cyclopropylthiazol-2-amine

Catalog No.
S776724
CAS No.
324579-90-0
M.F
C6H8N2S
M. Wt
140.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropylthiazol-2-amine

CAS Number

324579-90-0

Product Name

4-Cyclopropylthiazol-2-amine

IUPAC Name

4-cyclopropyl-1,3-thiazol-2-amine

Molecular Formula

C6H8N2S

Molecular Weight

140.21 g/mol

InChI

InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)

InChI Key

FGPNVCRMNYEMEP-UHFFFAOYSA-N

SMILES

C1CC1C2=CSC(=N2)N

Canonical SMILES

C1CC1C2=CSC(=N2)N

Antibacterial Activity of Thiazole Derivatives

Antioxidant Activity

Antiviral Activity

Antifungal Activity

Anticonvulsant Activity

Neuroprotective Activity

4-Cyclopropylthiazol-2-amine is a thiazole derivative characterized by the presence of a cyclopropyl group attached to the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which contribute to their diverse chemical properties and biological activities. The compound is notable for its potential applications in medicinal chemistry due to the unique structural features provided by the cyclopropyl moiety, which can influence pharmacokinetic properties and biological interactions.

  • There is no information available on the mechanism of action of 4-Cyclopropylthiazol-2-amine in biological systems or its interaction with other compounds.
  • No safety information is documented in publicly available scientific resources.
Typical of thiazole derivatives, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
  • Acetylation: This reaction involves the introduction of an acetyl group, often using acetic anhydride or acetyl chloride in the presence of a base .
  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to various derivatives .

These reactions highlight the versatility of 4-cyclopropylthiazol-2-amine in synthetic organic chemistry.

Thiazole derivatives, including 4-cyclopropylthiazol-2-amine, have shown a range of biological activities:

  • Anticancer Activity: Some thiazole derivatives exhibit potent anticancer properties against various cell lines, including melanoma and pancreatic cancer cells .
  • Antimicrobial Properties: Compounds with thiazole structures have demonstrated antimicrobial activity, making them candidates for developing new antibiotics .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, contributing to its therapeutic potential .

Several methods are employed for synthesizing 4-cyclopropylthiazol-2-amine:

  • Hantzsch Reaction: This method involves condensing α-halo carbonyl compounds with thiourea or thioamides in the presence of a catalyst (e.g., iodine) to form thiazoles .
  • Cyclization Reactions: The cyclopropyl group can be introduced through specific cyclization reactions involving precursors that contain both cyclopropyl and thiazole functionalities .
  • Direct Functionalization: Existing thiazole scaffolds can be modified through various functionalization techniques to incorporate the cyclopropyl group.

These synthesis methods allow for the efficient production of 4-cyclopropylthiazol-2-amine and its derivatives.

Interaction studies involving 4-cyclopropylthiazol-2-amine focus on its binding affinity and mechanism of action against biological targets. These studies typically utilize techniques such as:

  • Molecular Docking: This computational method helps predict how the compound interacts with specific enzymes or receptors at the molecular level.
  • Cell-Based Assays: Experimental evaluations assess the compound's efficacy against various cancer cell lines, providing insights into its biological activity and potential therapeutic applications .

Several compounds exhibit structural similarities to 4-cyclopropylthiazol-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Methylthiazol-2-amineContains a methyl group instead of cyclopropylOften shows different biological activity profiles
5-Methylthiazol-2-amineMethyl substitution at position fiveExhibits distinct interactions with biological targets
4-Cyclobutylthiazol-2-amineCyclobutyl group instead of cyclopropylMay have different pharmacokinetics

These comparisons highlight how variations in substituents on the thiazole ring can significantly influence the compound's properties and applications.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-cyclopropylthiazole

Dates

Last modified: 08-15-2023

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